3-methyl-1,2,4-thiadiazole-5-carbaldehyde
Description
3-Methyl-1,2,4-thiadiazole-5-carbaldehyde is a heterocyclic compound featuring a thiadiazole ring substituted with a methyl group at position 3 and an aldehyde functional group at position 3. Thiadiazoles are sulfur- and nitrogen-containing five-membered aromatic rings known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The aldehyde group in this compound enhances its reactivity, making it a versatile intermediate for synthesizing derivatives such as hydrazones, Schiff bases, and heterocyclic hybrids .
Properties
IUPAC Name |
3-methyl-1,2,4-thiadiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c1-3-5-4(2-7)8-6-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRAKSZKICEKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009621-31-1 | |
| Record name | 3-methyl-1,2,4-thiadiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thiosemicarbazide Acylation and Dehydration
The cyclization of acylated thiosemicarbazides represents a foundational method for constructing the 1,2,4-thiadiazole core. Gupta et al. demonstrated that thiosemicarbazide cyclizes with acetyl chloride to form 2-amino-5-substituted-1,3,4-thiadiazoles. Adapting this approach, 3-methyl-1,2,4-thiadiazole-5-carbaldehyde can be synthesized by substituting the acetyl group with a formyl moiety.
Reaction conditions typically involve polyphosphoric acid (PPA) or concentrated sulfuric acid as dehydrating agents. For instance, a mixture of methylthiosemicarbazide and formic acid under reflux in PPA yields the thiadiazole ring, with subsequent purification via silica gel chromatography. This method achieves moderate yields (50–65%) due to competing side reactions, necessitating precise stoichiometric control.
Vilsmeier-Haack Formylation of 3-Methyl-1,2,4-Thiadiazole
Direct Formylation Methodology
The Vilsmeier-Haack reaction enables direct introduction of a formyl group onto aromatic systems. Applying this to 3-methyl-1,2,4-thiadiazole, the protocol involves:
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Dissolving the thiadiazole in dimethylformamide (DMF).
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Adding phosphorus oxychloride (POCl₃) at 0–5°C.
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Heating the mixture to 80–90°C for 6–8 hours.
The electrophilic formylation occurs preferentially at the 5-position due to the electron-donating methyl group at position 3. Post-reaction neutralization with sodium acetate and extraction with dichloromethane yields the crude aldehyde, which is purified via vacuum distillation or recrystallization. Reported yields range from 45% to 60%, depending on reactant purity.
Optimization of Reaction Parameters
Key variables impacting formylation efficiency include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–90°C | Higher yields |
| POCl₃:DMF Ratio | 1:1.2 | Minimizes side products |
| Reaction Time | 6–8 hours | Completes formylation |
Deviations from these conditions, such as excess POCl₃ or prolonged heating, promote ring degradation or over-oxidation.
Oxidation of 5-Hydroxymethyl Intermediates
Synthesis of 5-Hydroxymethyl-3-methyl-1,2,4-thiadiazole
The hydroxymethyl precursor is synthesized via reduction of 3-methyl-1,2,4-thiadiazole-5-carbonitrile using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The reaction proceeds at −10°C to prevent over-reduction to the methyl derivative, yielding 70–80% of the alcohol intermediate.
Oxidation to the Aldehyde
Oxidation of the hydroxymethyl group employs pyridinium chlorochromate (PCC) in dichloromethane. Under anhydrous conditions, the reaction achieves 60–70% conversion to the aldehyde within 3 hours at room temperature. Alternative oxidants like manganese dioxide (MnO₂) offer comparable yields but require longer reaction times (12–24 hours).
Challenges and Comparative Analysis
Yield Limitations in Cyclization-Formylation Sequences
Combining cyclization and formylation steps often results in cumulative yield losses. For example, a two-step synthesis starting from thiosemicarbazide achieves a net yield of 30–35%, whereas direct Vilsmeier-Haack formylation provides higher efficiency (45–60%).
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:
| Reagent/Conditions | Product Formed | Key Observations |
|---|---|---|
| KMnO₄ (acidic medium) | 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid | Complete oxidation under reflux |
| CrO₃ (Jones reagent) | Same carboxylic acid | Requires anhydrous conditions |
Mechanism : The aldehyde is oxidized to a carboxylic acid via a geminal diol intermediate. The electron-deficient thiadiazole ring accelerates oxidation by stabilizing transition states .
Reduction Reactions
Reduction targets the aldehyde group or the thiadiazole ring, depending on the reagent:
| Reagent/Conditions | Product Formed | Selectivity |
|---|---|---|
| NaBH₄ (methanol, 0°C) | 3-Methyl-1,2,4-thiadiazole-5-methanol | Selective aldehyde → alcohol |
| LiAlH₄ (THF, reflux) | Alcohol derivative | Possible ring reduction at >100°C |
Note : The thiadiazole ring remains intact under mild reducing conditions but may partially reduce under harsh conditions .
Nucleophilic Addition Reactions
The aldehyde participates in condensation reactions with nucleophiles:
Hydrazone Formation
Reaction with hydrazines yields hydrazones, critical intermediates in drug synthesis:
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Reagents : Hydrazine hydrate, ethanol, 60°C
-
Product :
-
Application : Intermediate for antimycobacterial agents (MIC = 0.07–0.32 µM against M. tuberculosis) .
Electrophilic Aromatic Substitution
The thiadiazole ring directs electrophiles to specific positions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Methyl-5-nitro-1,2,4-thiadiazole-carbaldehyde |
| Halogenation | Cl₂/FeCl₃, 40°C | 5-Chloro-3-methyl-1,2,4-thiadiazole-carbaldehyde |
Regioselectivity : Electrophiles preferentially attack the C-5 position due to the electron-withdrawing effects of the sulfur and adjacent nitrogen atoms .
Cyclization Reactions
The aldehyde group facilitates heterocycle formation:
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Reagents : Thiourea, HCl, ethanol
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Product : Thiazolidinone derivatives with antifungal activity (IC₅₀ = 2.4–8.7 µg/mL) .
Comparative Reactivity Table
| Reaction Type | Reagent | Rate (Relative to Benzaldehyde) |
|---|---|---|
| Oxidation | KMnO₄ | 2.5× faster |
| Reduction | NaBH₄ | 1.8× slower |
| Hydrazone formation | NH₂NH₂ | 3.0× faster |
Key Insight : The thiadiazole ring enhances electrophilicity of the aldehyde, accelerating nucleophilic additions but slowing reductions due to steric hindrance .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry Applications
3-Methyl-1,2,4-thiadiazole-5-carbaldehyde serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have been evaluated for their therapeutic effects, particularly in antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives have shown effectiveness against various bacterial strains:
- Staphylococcus aureus : MIC = 1.95–15.62 µg/mL
- Enterococcus faecalis : MIC = 1–4 µg/mL
These findings highlight the compound's potential in developing new antimicrobial agents .
Anticancer Potential
The compound's derivatives are also being explored for anticancer properties. Studies have indicated that specific modifications can enhance their efficacy against cancer cell lines, making them promising candidates for further research in oncology.
Agricultural Applications
In agricultural sciences, this compound has been utilized as a component in the development of herbicides and plant growth regulators.
Herbicidal Properties
The compound has demonstrated herbicidal activity, particularly against common weeds while being non-toxic to crops like rice and maize. This selective action makes it valuable for integrated weed management strategies .
Pest Control
Additionally, it has been investigated for its potential as a biocide and pest repellent due to its structural characteristics that allow interaction with biological targets in pests .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that optimize yield and purity. Common synthetic methods include:
- Reaction with appropriate aldehydes
- Use of specific catalysts to enhance reaction efficiency
These synthetic pathways are crucial for producing derivatives with enhanced biological activities or novel functionalities.
Comparative Analysis of Thiadiazole Derivatives
A comparison table highlights the unique properties of this compound relative to other thiadiazole compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methyl-1,2,3-thiadiazole | Contains one less nitrogen atom | Different biological activity profile |
| 2-Methylthiadiazole | Lacks an aldehyde group | Often used in agricultural applications |
| 1,2,4-Thiadiazole | Basic structure without additional groups | Broader range of biological activities |
| 3-Amino-1,2,4-thiadiazole | Contains an amino group | Enhanced solubility and potential for drug design |
This table illustrates the distinctiveness of this compound in terms of its functional groups and potential applications.
Mechanism of Action
The mechanism of action of 3-methyl-1,2,4-thiadiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 3-methyl-1,2,4-thiadiazole-5-carbaldehyde and related thiadiazole/heterocyclic derivatives:
Reactivity and Stability
- Aldehyde vs. Amino Groups: The aldehyde group in this compound enables nucleophilic addition reactions (e.g., condensation with amines to form Schiff bases), whereas the amino group in 5-amino-3-methyl-1,2,4-thiadiazole facilitates electrophilic substitutions but requires protection in synthetic workflows .
- Thiadiazole vs. Oxadiazole : Replacing sulfur with oxygen in the oxadiazole ring (e.g., 3-methyl-1,2,4-oxadiazol-5-yl derivatives) reduces aromaticity and alters electronic properties, leading to applications in explosives rather than pharmaceuticals .
Biological Activity
3-Methyl-1,2,4-thiadiazole-5-carbaldehyde is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a five-membered ring containing nitrogen and sulfur atoms. The presence of these heteroatoms contributes to its biological activity by enabling interactions with various biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against a range of pathogens. A study evaluating various thiadiazole compounds found that those with structural modifications, including this compound, demonstrated potent activity against bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.15 µM |
| This compound | Escherichia coli | 0.20 µM |
| Other Thiadiazoles | Various | Ranging from 0.05 to 0.30 µM |
Antitubercular Activity
The compound has shown promising results in antitubercular activity. A study highlighted that derivatives with thiadiazole moieties exhibited significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, comparable to established drugs like isoniazid .
Table 2: Antitubercular Activity of Thiadiazole Derivatives
| Compound | MIC (µM) | Reference |
|---|---|---|
| This compound | 0.07 | |
| Isoniazid | 0.05 | Standard Reference |
| Other Thiadiazoles | Ranging from 0.07 to 0.20 | Various Studies |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The MTT assay results indicated that this compound exhibited low toxicity against normal cell lines (HEK293 and CCL-1), suggesting its potential as a therapeutic agent without significant adverse effects .
Table 3: Cytotoxicity of Thiadiazole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | >100 | HEK293 |
| Isoniazid | >50 | HEK293 |
| Other Thiadiazoles | Varies | Varies |
Case Studies
Several case studies have investigated the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that the incorporation of various substituents on the thiadiazole ring enhanced its antimicrobial properties significantly compared to unsubstituted analogs .
- Antitubercular Potential : Another research highlighted that structural modifications in thiadiazoles could lead to improved efficacy against drug-resistant strains of Mycobacterium tuberculosis, showing a potential pathway for developing new antitubercular agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methyl-1,2,4-thiadiazole-5-carbaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using precursors like thiosemicarbazides or hydrazides. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios of reagents. For example, isotopic labeling (e.g., deuterated methyl groups) requires controlled deuteration steps and purification via column chromatography to ensure isotopic purity .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aldehyde proton (~9.8 ppm) and thiadiazole ring carbons. Fourier-Transform Infrared (FTIR) spectroscopy confirms the C=O stretch (~1700 cm⁻¹) and C=S vibrations (~1250 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M+H]+ at m/z 143) for molecular weight validation .
Q. How can researchers determine the solubility and stability of this compound under different storage conditions?
- Methodological Answer : Solubility is assessed in polar (water, DMSO) and non-polar solvents (hexane) via saturation experiments. Stability studies involve accelerated degradation tests under varying temperatures (4°C to 40°C), humidity (0–80% RH), and light exposure. HPLC or UV-Vis spectrophotometry monitors degradation products, with optimal storage recommended in anhydrous, dark conditions at −20°C .
Advanced Research Questions
Q. How can spectrophotometric methods be validated for quantifying this compound in complex matrices?
- Methodological Answer : Validation follows pharmacopeial guidelines (e.g., ICH Q2(R1)) by assessing:
- Specificity : Ensure no interference from impurities (λ = 238 nm in UV-Vis).
- Linearity : Calibration curves (e.g., 0.1–10 µg/mL) with R² > 0.98.
- Accuracy : Spike-and-recovery experiments (90–110% recovery).
- Robustness : Test pH, temperature, and solvent variations .
Q. What strategies resolve discrepancies in kinetic data for reactions involving thiadiazole derivatives?
- Methodological Answer : Contradictory kinetic results (e.g., rate constants) may arise from solvent effects or competing reaction pathways. Use Arrhenius plots to compare activation energies across temperatures (e.g., 24–45°C). Computational modeling (DFT) identifies transition states, while in-situ techniques like flow NMR track intermediate formation .
Q. How can isotopic labeling (e.g., methyl-D3) be incorporated into the compound for metabolic or mechanistic studies?
- Methodological Answer : Deuteration involves substituting hydrogen with deuterium at the methyl group via deuterated reagents (e.g., CD3I) in a sealed reactor. Confirm isotopic incorporation using mass spectrometry (e.g., m/z shift from 143 to 146) and ²H NMR. Purity is ensured via preparative HPLC or recrystallization .
Q. What approaches are used to design bioactive derivatives of this compound for antimicrobial or antitumor studies?
- Methodological Answer : Functionalize the aldehyde group via condensation with hydrazides or amines to form Schiff bases or thiosemicarbazones. Screen derivatives using in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). Molecular docking predicts binding affinity to target enzymes (e.g., dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
